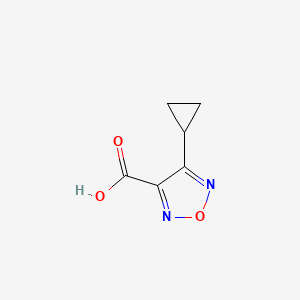

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

Description

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a cyclopropyl group at the 4-position and a carboxylic acid moiety at the 3-position. This structure confers unique physicochemical properties, including enhanced metabolic stability and solubility, making it valuable in pharmaceutical and agrochemical research. Recent advances in its synthesis, particularly continuous-flow microreactor technology, have improved yields (up to 85%) and reduced reaction times compared to batch methods . The cyclopropyl substituent is critical for modulating electronic and steric effects, distinguishing it from simpler oxadiazole derivatives.

Properties

IUPAC Name |

4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)5-4(3-1-2-3)7-11-8-5/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTOGNKUHMFXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NON=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the cyclization of 3-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid. One common approach involves the reaction of 3-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid with oxidizing agents such as potassium permanganate or sodium nitrate. these methods can pose explosion risks and are difficult to control, resulting in low yields.

Industrial Production Methods: Industrial production of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid typically involves continuous synthesis processes to improve yield and safety. These processes may use advanced catalysts and controlled reaction conditions to achieve higher efficiency and scalability.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent conditions. This reaction improves the compound’s lipophilicity, making it more suitable for medicinal chemistry applications.

Example Reaction:

Key Conditions:

-

Catalysts: , , or coupling agents like DCC/DMAP.

-

Solvents: Dry dichloromethane or tetrahydrofuran.

Applications:

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amide derivatives, a critical step in drug discovery for enhancing target binding.

Example Reaction:

Key Observations:

-

Reagents like EDC/HOBt or DCC promote efficient coupling.

-

Amidation retains the oxadiazole ring’s electronic properties while introducing bioactivity .

Decarboxylation Under Thermal or Acidic Conditions

Decarboxylation occurs upon heating or in acidic media, leading to ring-opening or modified heterocyclic products.

Example Reaction:

Mechanistic Insight:

-

Protonation of the carboxylic acid facilitates elimination.

-

The cyclopropyl group stabilizes intermediates via hyperconjugation.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nucleophilic substitution, particularly at positions adjacent to nitrogen atoms.

Example Reaction:

Key Reagents:

-

Alkoxides () or thiols () in polar aprotic solvents.

Applications:

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its oxadiazole core as a template.

Example Reaction:

Conditions:

-

Phosphorus oxychloride () as a cyclizing agent.

Mechanistic Considerations

-

Electrophilic Character: The oxadiazole ring’s electron-withdrawing nature enhances the carboxylic acid’s electrophilicity, facilitating nucleophilic attacks.

-

Cyclopropyl Stability: The cyclopropyl group resists ring-opening under mild conditions but may participate in strain-driven reactions under harsh settings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid. Research indicates that modifications to the oxadiazole core can enhance biological activity against various cancer cell lines.

- Case Study : In a study examining a range of substituted 1,2,4-oxadiazoles, derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds showed IC50 values in the low micromolar range, demonstrating the potential of these derivatives for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research suggests that oxadiazoles can exhibit activity against a range of bacterial strains.

- Case Study : A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the oxadiazole structure increased antibacterial efficacy, suggesting potential applications in developing new antimicrobial agents .

As a Building Block in Organic Synthesis

This compound serves as an important precursor in synthetic organic chemistry.

- Case Study : In recent synthetic methodologies, this compound has been utilized in the synthesis of more complex heterocycles through various coupling reactions. Its ability to participate in cycloaddition reactions has been particularly noted for generating new compounds with diverse functionalities .

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | New heterocycle A | 75% | |

| Coupling Reaction | New derivative B | 65% |

Development of Functional Materials

The unique properties of oxadiazoles make them suitable candidates for developing advanced materials.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid and related compounds:

Pharmacological and Toxicological Profiles

Crystallographic and Solubility Insights

Crystallographic data reveal that the cyclopropyl group disrupts intermolecular hydrogen bonding observed in hydroxylated analogs (e.g., OXQ), leading to lower melting points (102–104°C vs. >200°C for OXQ) and improved solubility in organic solvents .

Biological Activity

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the oxadiazole family, which is known for diverse biological activities. The presence of the cyclopropyl group enhances its lipophilicity and potentially influences its interaction with biological targets.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. Some proposed mechanisms include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and cancer pathways .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4 to 32 µg/mL against resistant strains of Staphylococcus aureus .

- Broad Spectrum : Compounds related to 4-cyclopropyl-1,2,5-oxadiazole have demonstrated activity against various pathogens including E. coli, Pseudomonas aeruginosa, and fungi .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

- In Vitro Studies : Compounds with similar structures have shown efficacy in reducing inflammation in models such as carrageenan-induced paw edema .

Anticancer Potential

The anticancer activity of oxadiazoles has been extensively studied:

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values indicating moderate to high potency .

Data Table: Biological Activities Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. The results indicated superior activity compared to standard antibiotics against resistant strains. -

Anti-inflammatory Potential :

In a model using carrageenan-induced paw edema in rats, compounds derived from oxadiazoles showed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory medications. -

Anticancer Activity :

Research involving several cancer cell lines demonstrated that derivatives of oxadiazoles exhibit promising cytotoxicity, suggesting their potential as lead compounds for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, and how do they address safety concerns in laboratory settings?

- Methodological Answer : The most advanced synthesis route involves continuous flow chemistry using 3-cyclopropyl isooxazol-5(4H)-one as a precursor, avoiding traditional explosive oxidants (e.g., KMnO₄). Key steps include:

- Oxidative cyclization under controlled conditions (H₂SO₄ catalyst, 80°C, 1.5 mL/min flow rate).

- Neutralization with NaHCO₃ and recrystallization from ethanol/water for purification.

- This method achieves a 72% yield and eliminates explosion risks associated with batch processes .

Q. What safety protocols should be prioritized when handling this compound in laboratory environments?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Ensure local exhaust ventilation to avoid inhalation of vapors.

- Store in sealed, dry containers away from ignition sources, as electrostatic discharge may pose risks .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- ¹H/¹³C NMR for structural confirmation: Key signals include cyclopropyl protons (δ 1.0–1.5 ppm) and carboxylic acid resonance (δ 170–175 ppm).

- Mass spectrometry (HRMS) for molecular ion validation (C₆H₇N₂O₃, exact mass: 155.0457 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in continuous flow synthesis?

- Methodological Answer : Critical parameters include:

- Temperature : 80°C maximizes cyclization efficiency without decomposition.

- Catalyst concentration : 0.5 M H₂SO₄ balances reactivity and corrosion risks.

- Residence time : 30 minutes in flow reactors ensures complete conversion .

Q. What strategies are employed to evaluate the pharmacological potential of this compound as a bioisostere?

- Methodological Answer :

- Enzyme inhibition assays : Test affinity for targets like proteases or kinases, using fluorescence-based kinetic measurements.

- Computational docking : Compare binding modes with traditional amide bonds using software (e.g., AutoDock Vina) to assess bioisosteric compatibility.

- Metabolic stability studies : Incubate with liver microsomes to evaluate resistance to cytochrome P450 degradation .

Q. How can researchers resolve contradictions in reported yields between batch and continuous synthesis methods?

- Methodological Answer :

- Batch process limitations : Oxidant instability (e.g., KMnO₄ decomposition) reduces reproducibility.

- Flow chemistry advantages : Precise temperature/residence time control minimizes side reactions.

- Statistical analysis : Use ANOVA to compare yield distributions across 10+ experimental replicates .

Q. What role does this compound play in mitigating metabolic liabilities of peptide-based therapeutics?

- Methodological Answer :

- Amide bond replacement : The oxadiazole ring mimics amide geometry while resisting enzymatic hydrolysis.

- In vivo pharmacokinetics : Administer in rodent models to measure plasma half-life extension (e.g., LC-MS/MS quantification).

- Toxicity screening : Assess hepatotoxicity via ALT/AST levels in serum after 14-day exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.